molecular formula C5H7N4NaO4S B11715723 sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate

sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate

Cat. No.: B11715723
M. Wt: 242.19 g/mol
InChI Key: GSPDKTYWCCHDHC-UHFFFAOYSA-M
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Description

This compound is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate involves the reaction of 1H-purine-2,8(3H,6H)-dione, 7,9-dihydro-6-thioxo- with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained as a dihydrate. The reaction conditions include maintaining a temperature of around 25°C and ensuring the pH of the solution is slightly alkaline .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Used in the treatment of respiratory diseases such as asthma and COPD.

    Industry: Employed in the production of pharmaceuticals and as an additive in various industrial processes .

Mechanism of Action

The mechanism of action of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate involves its interaction with specific molecular targets and pathways. The compound acts as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. It also modulates various signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

    Uric Acid: 7,9-dihydro-1H-purine-2,6,8(3H)-trione.

    Theophylline: 1,3-dimethylxanthine.

    Caffeine: 1,3,7-trimethylxanthine.

Uniqueness

Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate is unique due to its specific thiolate group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. Its ability to act as an antioxidant and modulate signaling pathways makes it a valuable compound in both research and therapeutic applications .

Biological Activity

Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate, also known as sodium 6-thioxo-7,9-dihydro-1H-purine-2,8-dione, is a purine derivative characterized by a thiol group that imparts unique biological properties. This compound has garnered attention for its potential applications in various therapeutic areas, particularly due to its role in purine metabolism and enzyme inhibition.

  • Molecular Formula : C5_5H3_3N4_4NaO2_2S
  • Molecular Weight : Approximately 206.16 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water due to the presence of sodium ions and the dihydrate form .

The biological activity of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate is primarily linked to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes involved in nucleotide synthesis, making it a candidate for treating conditions such as gout and certain cancers. The thiol group may enhance its interaction with target enzymes, modulating their activity .
  • Antioxidant Properties : The compound exhibits potential antioxidant activity by scavenging free radicals, which could contribute to reducing oxidative stress in biological systems .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate against various pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli200 µg/mL
Candida albicans150 µg/mL

These results indicate that the compound has moderate antimicrobial activity and could be further developed as a therapeutic agent .

Case Studies

  • Gout Treatment : A study evaluated the efficacy of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate in patients with gout. The results indicated significant reductions in uric acid levels and improvements in symptoms associated with gout flare-ups .
  • Cancer Research : In preclinical trials, the compound demonstrated cytotoxic effects on cancer cell lines. It was found to induce apoptosis in specific types of cancer cells while exhibiting minimal toxicity to normal cells .

Applications in Medicine

The compound's biological activities suggest several potential applications:

  • Therapeutic Agent : Its ability to inhibit enzymes involved in purine metabolism positions it as a candidate for treating metabolic disorders.
  • Antioxidant Supplement : Its antioxidant properties may be harnessed for developing supplements aimed at reducing oxidative stress-related diseases.

Properties

Molecular Formula

C5H7N4NaO4S

Molecular Weight

242.19 g/mol

IUPAC Name

sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate

InChI

InChI=1S/C5H4N4O2S.Na.2H2O/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;;;/h(H4,6,7,8,9,10,11,12);;2*1H2/q;+1;;/p-1

InChI Key

GSPDKTYWCCHDHC-UHFFFAOYSA-M

Canonical SMILES

C12=C(NC(=O)N=C1NC(=O)N2)[S-].O.O.[Na+]

Origin of Product

United States

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